molecular formula C16H17BrN4O5 B6481916 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 912791-29-8

4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B6481916
CAS No.: 912791-29-8
M. Wt: 425.23 g/mol
InChI Key: XVKANLMVZDRSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 3-bromophenyl carbamoyl methyl substituent at the N(1) position and diethyl ester groups at the C(4) and C(5) positions. Its synthesis likely follows a 1,3-dipolar cycloaddition between an azide precursor (e.g., 3-bromophenyl-derived azide) and diethyl acetylenedicarboxylate, a method widely employed for analogous triazole dicarboxylates . The 3-bromophenyl group may enhance bioactivity through halogen bonding, while the diethyl esters improve lipophilicity compared to methyl esters.

Properties

IUPAC Name

diethyl 1-[2-(3-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKANLMVZDRSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Triazole derivatives have been known to interact with various targets such as β-tubulin. The specific role of these targets would depend on the context of the biological system in which they are present.

Mode of Action

It’s known that triazole derivatives can interact with their targets via hydrogen bonding. The resulting changes would depend on the nature of the target and the specific interactions involved.

Biochemical Pathways

Given that triazole derivatives can interact with β-tubulin, it’s possible that the compound could affect pathways involving microtubule dynamics.

Pharmacokinetics

The compound’s predicted boiling point is 2738±90 °C, and its predicted density is 1044±006 g/cm3. These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the potential interaction with β-tubulin, the compound could potentially affect cell division and other processes dependent on microtubule dynamics.

Biological Activity

The compound 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate belongs to a class of triazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties as reported in various studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C15_{15}H18_{18}BrN3_{3}O4_{4}
  • Molecular Weight : 384.23 g/mol

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. For instance:

  • A derivative similar to the compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 with an IC50_{50} of 0.43 µM. This compound induced apoptosis and inhibited cell migration by affecting key signaling pathways such as NF-kB .
  • Another study noted that triazole derivatives exhibited antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin against leukemia cell lines .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively studied:

  • Compounds with similar structural motifs have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 4 µM to 8 µM for certain derivatives .
  • The presence of bromine in the phenyl ring has been associated with enhanced biological activity, potentially due to increased lipophilicity and interaction with microbial targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Some derivatives demonstrated effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases. For instance, one derivative showed an IC50_{50} of 8.04 µM for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features:

CompoundSubstituentBiological ActivityIC50_{50} / MIC
13-BrAChE Inhibition14.1 µM
24-ClAntimycobacterial8 µM
3-Anticancer0.43 µM

This table illustrates how varying substituents can influence the efficacy and selectivity of these compounds against different biological targets.

Case Studies

Several case studies have documented the effects of triazole derivatives:

  • Anticancer Mechanisms : In a study involving HCT116 cells, treatment with a triazole derivative resulted in a significant decrease in cell viability and migration. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
  • Antimicrobial Efficacy : A series of triazole compounds were tested against Mtb, revealing that certain modifications significantly enhanced their potency. The most effective compounds had MIC values as low as 4 µM against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate exhibit significant activity against a range of bacterial and fungal pathogens. For instance, studies have shown that modifications in the triazole ring can enhance the efficacy against resistant strains of bacteria .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazoles have been linked to inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in preclinical trials against cancer cell lines . The incorporation of bromophenyl and carbamoyl groups may further enhance these effects by improving solubility and bioavailability.

Agricultural Applications

Herbicides and Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound under discussion could be developed into a novel fungicide targeting crop diseases caused by fungi. Studies have indicated that triazoles disrupt ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Plant Growth Regulators
Research into the use of triazoles as plant growth regulators is ongoing. These compounds can modulate plant hormone levels and improve stress tolerance in plants. The application of this compound could potentially enhance crop yield and resilience against environmental stressors .

Materials Science Applications

Nonlinear Optical (NLO) Properties
Triazole derivatives are being explored for their nonlinear optical properties, which are essential for applications in photonics and optoelectronics. The compound's unique electronic structure may allow it to function effectively in devices such as lasers and optical switches. Computational studies suggest that modifications to the triazole framework can optimize these properties for specific applications .

Polymer Chemistry
In polymer science, triazoles are being investigated as components in the synthesis of advanced materials. Their ability to form stable linkages can be utilized in creating cross-linked polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and chemical resistance .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant activity against resistant bacterial strains observed.
Anticancer Induction of apoptosis in cancer cell lines demonstrated.
Agricultural Fungicide Effective inhibition of fungal pathogens reported in field trials.
NLO Properties Enhanced optical nonlinearity noted with structural modifications.
Polymer Chemistry Improved mechanical properties in cross-linked polymers achieved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole dicarboxylates:

Compound Name Substituents at N(1) Ester Groups Key Biological Activity Synthesis Method Evidence Source
Target Compound : 4,5-Diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate 3-Bromophenyl carbamoyl methyl Diethyl Not reported (inferred antimicrobial/anticancer) Likely solvent-free 1,3-dipolar cycloaddition -
Diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Methyl-2-phenyl-dihydrooxazolyl methyl Diethyl Antibacterial (Gram-positive bacteria) 12-hour reaction at room temperature
Diethyl 1-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Benzothiazole-piperazine-2-oxoethyl Diethyl Anticancer (cell proliferation inhibition) Solvent-free click synthesis (3 min, 80–90°C)
Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate 4-Bromophenyl Dimethyl Intermediate for anti-COVID-19 Schiff bases Solvent-free cycloaddition (3 min, 80–90°C)
Diethyl 1-(8-dimethylamino-1-naphthyl)-1H-1,2,3-triazole-4,5-dicarboxylate 8-Dimethylamino-1-naphthyl Diethyl Photostability studies Thermal cycloaddition

Structural and Functional Differences

  • Substituent Effects: The 3-bromophenyl carbamoyl methyl group in the target compound distinguishes it from analogs with aryl (e.g., 4-bromophenyl in ), heterocyclic (e.g., benzothiazole-piperazine in ), or oxazoline substituents (e.g., dihydrooxazolyl in ). The carbamoyl linkage may enhance hydrogen-bonding interactions in biological targets compared to direct aryl attachments. Ethyl esters exhibit distinct NMR signals (δH 1.24–1.33 and 4.29–4.39 ppm for ethyl vs. δH 3.97–4.00 ppm for methyl) .

Preparation Methods

Synthesis of Diethyl Acetylenedicarboxylate

Diethyl acetylenedicarboxylate serves as the alkyne precursor. It is prepared by esterification of acetylenedicarboxylic acid with ethanol under acidic conditions.

Azide Preparation

The azide component, [(3-bromophenyl)carbamoyl]methyl azide, is synthesized from 3-bromoaniline via:

  • Carbamoylation : Reaction with chloroacetyl chloride to form N-(3-bromophenyl)chloroacetamide.

  • Azide Substitution : Displacement of the chloride with sodium azide in a polar aprotic solvent (e.g., DMF) at 60°C.

Cycloaddition Reaction

The CuAAC reaction is conducted under inert atmosphere using Cu(I) catalysts (e.g., CuI or CuSO4/sodium ascorbate). Typical conditions include:

  • Solvent : THF or DMF

  • Temperature : 25–60°C

  • Time : 12–24 hours

Example Protocol :
Diethyl acetylenedicarboxylate (1.2 eq) and [(3-bromophenyl)carbamoyl]methyl azide (1.0 eq) are combined in anhydrous THF. CuI (10 mol%) is added, and the mixture is stirred at 50°C for 18 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Alternative routes prioritize early introduction of the ethyl ester groups, followed by triazole formation and amidation.

Esterification of Triazole-4,5-dicarboxylic Acid

Triazole-4,5-dicarboxylic acid is treated with excess ethanol in the presence of H2SO4 (catalytic) under reflux. The diethyl ester is obtained in 85–92% yield after recrystallization.

Amide Coupling

The carbamoylmethyl group is introduced via a coupling reaction between the triazole’s methyl group and 3-bromophenyl isocyanate.

  • Conditions : DCM, 0°C to room temperature, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as activator.

  • Yield : 70–78% after column purification.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% CuIMaximizes cycloaddition efficiency
Solvent PolarityTHF > DMF > AcetonitrileHigher polarity reduces side reactions
Temperature50–60°CBalances reaction rate and decomposition
Azide Purity>95% (HPLC)Prevents stoichiometric imbalances

Characterization and Analytical Data

The final compound is characterized using:

NMR Spectroscopy

  • 1H NMR (CDCl3) : δ 1.35 (t, 6H, -OCH2CH3), 4.30 (q, 4H, -OCH2), 5.12 (s, 2H, -CH2CONH-), 7.20–7.80 (m, 4H, Ar-H).

  • 13C NMR : δ 14.1 (ester CH3), 61.8 (ester CH2), 122.1–131.5 (aromatic C), 165.2 (C=O).

Mass Spectrometry

  • ESI-MS : m/z 425.23 [M+H]+, consistent with the molecular formula C16H17BrN4O5.

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky 3-bromophenyl group slows amidation kinetics. Using excess isocyanate (1.5 eq) improves conversion.

  • Ester Hydrolysis : The diethyl esters are prone to hydrolysis under basic conditions. Reactions are conducted under anhydrous conditions with molecular sieves.

Scalability and Industrial Considerations

Bench-scale syntheses (10–100 g) achieve 65–70% overall yield. Key considerations for scale-up:

  • Cost of Azides : Sodium azide is hazardous; alternative azide sources (e.g., trimethylsilyl azide) are preferred in large-scale processes.

  • Solvent Recovery : THF and DMF are recycled via distillation to reduce costs.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is typically synthesized via 1,3-dipolar cycloaddition between an organic azide and a dialkyl acetylenedicarboxylate. Key steps include:

  • Azide preparation : Reacting 3-bromophenyl carbamoylmethyl derivatives with sodium azide under mild conditions (e.g., DMF, 50°C) .
  • Cycloaddition : Using solvent-free conditions or toluene with a Cu(I) catalyst (e.g., CuI) to enhance regioselectivity and yield (70–85%) .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol .

Advanced: How can regioselectivity challenges during triazole formation be addressed?

Regioselectivity in 1,2,3-triazole synthesis is influenced by:

  • Catalyst choice : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru(II) may alter regiochemistry .
  • Steric effects : Bulky substituents on the azide (e.g., 3-bromophenyl group) can direct cycloaddition to the 1,4-position .
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediates and adjust conditions (e.g., temperature, solvent polarity) .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C-NMR : Key signals include:
    • Two non-equivalent ester protons (δ 3.97–4.39 ppm) .
    • Triazole carbons (δ 140–160 ppm) and carbonyl carbons (δ 168–170 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR : Stretch bands for ester C=O (~1740 cm⁻¹) and triazole C-N (~1600 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data interpretation?

Discrepancies between predicted and observed NMR/IR data may arise from:

  • Conformational flexibility : Rotamers of the carbamoyl group can split signals; use variable-temperature NMR to identify dynamic effects .
  • Crystallographic validation : X-ray diffraction (e.g., triclinic P1 space group) provides definitive bond lengths/angles (e.g., C–N triazole bonds: 1.34–1.37 Å) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .

Basic: What methods assess purity and stability for biological testing?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C) to ensure thermal stability .
  • Solubility profiling : Test in DMSO/PBS mixtures for in vitro assay compatibility .

Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity?

  • Substituent effects : Compare bioactivity of analogs with varying groups (e.g., 3-bromophenyl vs. 4-fluorophenyl) .
  • Docking studies : Model interactions with bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
  • MIC assays : Evaluate against Gram-positive/negative strains (e.g., S. aureus, MIC = 8–16 µg/mL) .

Basic: What in vitro assays are suitable for initial cytotoxicity screening?

  • MTT assay : Test against human cancer cell lines (e.g., MCF-7, IC₅₀ ~20 µM) .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to assess mechanism .
  • Selectivity index : Compare cytotoxicity in normal cells (e.g., HEK293) to prioritize lead compounds .

Advanced: How to address solubility limitations in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
  • LogP optimization : Modify ester groups (e.g., replace ethyl with methyl) to balance hydrophilicity .

Basic: How to validate synthetic intermediates during scale-up?

  • In-line PAT tools : Use ReactIR to monitor azide formation and cycloaddition in real time .
  • Quality by Design (QbD) : Optimize parameters (e.g., stoichiometry, mixing speed) via DOE (Design of Experiments) .
  • Stability studies : Stress-test intermediates under heat/humidity (ICH guidelines) to identify degradation pathways .

Advanced: What computational methods predict metabolic pathways?

  • ADMET prediction : Use SwissADME to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis) .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., MassFrontier) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.